![molecular formula C11H10O5 B1253252 Mycosporulone](/img/structure/B1253252.png)
Mycosporulone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mycosporulone is a natural product found in Paraphaeosphaeria sporulosa with data available.
Scientific Research Applications
Antimicrobial and Antitumor Activities
Mycosporulone has been studied for its antimicrobial and antitumor activities. It exhibits significant activity against bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, resistant to penicillin. Notably, mycosporulone is not toxic to normal human cells (MRC(5)), but shows cytotoxic activity against human tumor cell lines MDA-MB 231 and PC(3), as well as the murine L-1210 leukemia cell line (Guiraud, Steiman, Seigle-Murandi, & de Gusmão, 1999).
Photoprotection in Microbial Natural Products
Mycosporine-like amino acids, including mycosporulone, are known for their natural photoprotective properties in fungi and cyanobacteria. These compounds are utilized in commercial skincare products, particularly as sunscreen filters. The review by Woolley and Stavros (2019) highlights experimental and theoretical techniques used to unravel the photochemistry and photophysics of these compounds, linking their natural photoprotective abilities to commercial applications (Woolley & Stavros, 2019).
Structural Studies and Synthesis
The structural analysis and synthesis of mycosporulone have been a focus of research to understand its properties better. Jung and Chang (2012) conducted a total synthesis of the proposed structure of mycosporulone, leading to a revised structure proposal based on spectral evidence (Jung & Chang, 2012).
Mycosynthesis and Environmental Applications
Research has extended into the mycosynthesis of nanoparticles using mycosporulone. For example, Dheyab et al. (2020) explored using the Portabello mushroom in the mycosynthesis of gold nanoparticles, indicating potential environmental applications such as in the decolorization of Azo dye (Dheyab, Owaid, Rabeea, Aziz, & Jameel, 2020).
Biological Activity and UV Protection
Further studies have focused on the biological activity of mycosporulone and related compounds, particularly their role in UV protection. For instance, Torres et al. (2004) investigated the use of a mycosporine derived from Collema cristatum in protecting against UV-induced damage (Torres et al., 2004).
properties
Molecular Formula |
C11H10O5 |
---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
(5S,6R,10S)-6-hydroxy-10-methyl-3-methylidene-2-oxaspiro[4.5]dec-8-ene-1,4,7-trione |
InChI |
InChI=1S/C11H10O5/c1-5-3-4-7(12)9(14)11(5)8(13)6(2)16-10(11)15/h3-5,9,14H,2H2,1H3/t5-,9-,11+/m0/s1 |
InChI Key |
GBBAMXSZPPEWFS-RCPFJQLFSA-N |
Isomeric SMILES |
C[C@H]1C=CC(=O)[C@@H]([C@]12C(=O)C(=C)OC2=O)O |
Canonical SMILES |
CC1C=CC(=O)C(C12C(=O)C(=C)OC2=O)O |
synonyms |
(2-hydroxy-6-methylcyclohex-4-en-3-one)-spiro (4'-methylen-5'-oxobutanolide) mycosporulone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.